molecular formula C9H9FN2 B8551481 2-Amino-3-(2-fluorophenyl)propanenitrile

2-Amino-3-(2-fluorophenyl)propanenitrile

Cat. No.: B8551481
M. Wt: 164.18 g/mol
InChI Key: ZRFUQIFHGWRGFX-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)propanenitrile is a nitrile-containing aromatic compound characterized by a fluorinated phenyl group at the third carbon and an amino group at the second carbon of a propane backbone. The fluorine substituent at the ortho position of the phenyl ring and the nitrile functional group confer unique electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. For example, thiazole derivatives with 2-fluorophenyl groups () and amino acid-thiazole hybrids () were synthesized via reactions of carbonyl compounds with thiosemicarbazide or arylthiazole carbaldehydes, respectively. Such methods could be adapted for synthesizing this compound by substituting appropriate precursors .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-amino-3-(2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H9FN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2

InChI Key

ZRFUQIFHGWRGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The fluorophenyl group's position and the nature of the functional group significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Position (Phenyl) Functional Groups Key Properties/Applications Reference
2-Amino-3-(2-fluorophenyl)propanenitrile ortho-F -NH₂, -CN Intermediate for heterocycles/drug design N/A
2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile para-F (pyridine ring) -NH₂, -CN, pyridine Heterocyclic synthesis
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile meta/para-OCH₃ -NH₂, -CN, -CH₃ Unspecified (structural analog)
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate para-substituted phenyl -NH₂, -COOCH₃, thiazole Antimycobacterial activity

Key Observations :

  • Nitrile vs. Carboxylic Acid: Replacing the nitrile group with a carboxylic acid (e.g., 2-Amino-3-(2-fluorophenyl)propanoic acid, CAS 2629-55-2) alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
  • Biological Activity : Thiazole-containing analogs () exhibit antimycobacterial activity, suggesting that the nitrile-fluorophenyl scaffold in the target compound could be optimized for similar applications .
Physicochemical Properties

Melting points and spectral data for related nitriles () provide indirect insights:

Compound (Example) Melting Point (°C) Spectral Confirmation (IR/NMR) Notes
2-(1-Phenyl-ethylidene)-malononitrile 72–165 IR: 2220 cm⁻¹ (CN stretch) Broad melting range
This compound Not reported Likely IR: ~2200–2250 cm⁻¹ Estimated based on analogs N/A

Key Observations :

  • The nitrile group’s IR absorption (~2200–2250 cm⁻¹) is a consistent identifier across nitrile derivatives .
  • Melting points for fluorophenyl nitriles may vary widely depending on crystallinity and substituent effects.

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